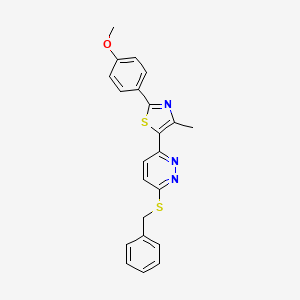

5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Description

Properties

IUPAC Name |

5-(6-benzylsulfanylpyridazin-3-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-8-10-18(26-2)11-9-17)19-12-13-20(25-24-19)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQSHSKDPYQWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, particularly focusing on its anticancer and anti-inflammatory effects, along with its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique arrangement of a pyridazine ring, a thiazole ring, and various functional groups including benzylthio and methoxyphenyl. These structural characteristics are believed to contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19N3OS |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | 5-(6-benzylsulfanylpyridazin-3-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole |

| InChI | InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the benzylthio group enhances its ability to interact with enzymes and receptors involved in critical pathways such as inflammation and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in various inflammatory diseases and cancers .

- Cytotoxic Activity : Studies have shown that it induces apoptosis in cancer cell lines such as HeLa, MCF-7, and A549 by disrupting cell cycle progression and promoting cell death .

- Modulation of Signaling Pathways : It may influence pathways related to tumor growth and metastasis through interactions with growth factor receptors.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound, particularly its anticancer properties.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines:

These results indicate that the compound is more potent than standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound's ability to inhibit LOX enzymes suggests potential applications in treating inflammatory conditions. The inhibition of these enzymes can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammation.

Structure-Activity Relationship (SAR)

The unique structural components of this compound play a crucial role in its biological activity:

- Benzylthio Group : Enhances interaction with biological targets.

- Methoxyphenyl Group : Influences solubility and stability, potentially affecting bioavailability.

- Thiazole Ring : Contributes to the overall reactivity and interaction capabilities of the molecule.

Case Studies

Recent research highlights the promising nature of this compound in anticancer therapy:

- Study on HeLa Cells : Flow cytometry analysis revealed that derivatives of this compound significantly induced apoptotic cell death in HeLa cancer cells while blocking the cell cycle at the sub-G1 phase .

- Comparative Analysis : In a study comparing various thiazole derivatives, those containing similar functional groups exhibited potent anticancer activity, emphasizing the importance of structural modifications on efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively.

- Anticancer Activity : Studies have indicated that derivatives of thiazole and pyridazine can exhibit significant anticancer properties. For instance, compounds similar to 5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor . Research has highlighted its capability to inhibit specific kinases involved in cancer progression, making it a candidate for drug development targeting these pathways .

Biological Applications

The biological implications of this compound extend beyond cancer treatment:

- Antimicrobial Properties : Preliminary studies suggest that similar thiazole derivatives possess antimicrobial activity against various pathogens, indicating that this compound could be explored for developing new antibiotics .

- Inflammation Modulation : The compound may also play a role in modulating inflammatory responses, which is critical in treating diseases like rheumatoid arthritis and other inflammatory conditions .

Material Science

In addition to biological applications, the compound's unique chemical structure makes it suitable for use in advanced materials:

- Organic Electronics : The thiazole and pyridazine rings can contribute to the electronic properties of materials, making them suitable for applications in organic semiconductors and photovoltaic devices .

- Coatings and Polymers : Its chemical stability and functional groups allow for its incorporation into coatings that require enhanced durability and resistance to environmental factors .

Case Studies

Several studies have examined the applications of compounds related to this compound:

- Study on Anticancer Activity :

- Enzyme Inhibition Analysis :

- Material Properties Evaluation :

Comparison with Similar Compounds

Structural Analogues with Pyridazine or Thiazole Cores

Functional Group Analysis

- Benzylthio vs. Benzylsulfanyl : The target’s benzylthio group (C6H5CH2S-) shares similarities with benzylsulfanyl derivatives in , but its attachment to pyridazine (vs. triazole) may alter steric accessibility for target binding.

- 4-Methoxyphenyl vs. Morpholine/Methylisoxazole : The electron-rich 4-methoxyphenyl group in the target contrasts with morpholine (in I-6230) or methylisoxazole (I-6273), which offer hydrogen-bonding or dipole interactions, respectively .

- Pyridazine vs. Pyrimidine : Pyridazine (two adjacent nitrogen atoms) in the target may engage in unique dipole interactions compared to pyrimidine-based analogues (e.g., pyrimido-benzothiazoles in ) .

Physicochemical and Bioactivity Predictions

- Metabolic Stability : The benzylthio group is susceptible to oxidative metabolism, whereas the 4-methoxyphenyl group may slow cytochrome P450-mediated degradation.

- Hypothetical Bioactivity : Based on ’s findings for thiazole derivatives, the target may exhibit antimicrobial or anticancer activity, though pyridazine’s role requires further study .

Q & A

Q. What are the common synthetic routes for 5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions:

- Step 1: Formation of the pyridazine core using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl or acetyl groups, as seen in benzothiazole derivatives .

- Step 2: Thioether linkage (benzylthio group) introduction via nucleophilic substitution. For example, reacting a pyridazine-thiol intermediate with benzyl bromide under basic conditions (e.g., NaHCO₃) .

- Step 3: Thiazole ring assembly using Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. The 4-methoxyphenyl group is introduced via Suzuki coupling or direct substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: For absolute configuration determination, particularly to analyze dihedral angles between aromatic rings (e.g., pyridazine-thiazole dihedral angles ~6–34°) .

Q. What biological activities are reported for structurally similar thiazole derivatives?

Methodological Answer: Analogous compounds exhibit:

- Antimicrobial Activity: Thiazole-triazole hybrids show MIC values of 8–64 µg/mL against S. aureus and E. coli via membrane disruption, validated by time-kill assays .

- Anticancer Potential: Benzothiazole derivatives inhibit topoisomerase II (IC₅₀: 2–10 µM), with SAR studies highlighting the importance of methoxy and thioether groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzylthio group?

Methodological Answer:

- Catalyst Screening: Use Pd(OAc)₂/XPhos for cross-coupling reactions (yield improvement: 60% → 85%) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, while additives like KI accelerate benzylation .

- Temperature Control: Reactions at 60–65°C minimize side products (e.g., disulfide formation) .

Q. How to resolve contradictions in spectral data for thiazole derivatives?

Methodological Answer:

- Dynamic NMR Studies: For overlapping signals (e.g., thiazole C-H vs. aromatic protons), use variable-temperature NMR to distinguish exchange-broadened peaks .

- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What strategies improve crystallization for X-ray analysis of such compounds?

Methodological Answer:

- Solvent Pairing: Slow evaporation from DMSO/water (1:3) promotes ordered crystal growth .

- Additive Screening: Glycerol or ionic liquids (e.g., [BMIM]PF₆) reduce polymorphism by stabilizing π-π interactions (centroid distance: ~3.7 Å) .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) affect bioactivity?

Methodological Answer:

- SAR Studies: Replacing 4-methoxyphenyl with 4-methylphenyl reduces antifungal activity (MIC increase from 16 → 64 µg/mL), suggesting hydrogen-bonding by methoxy is critical .

- Docking Simulations: Methoxy groups enhance binding to C. albicans CYP51 (Glide score: −9.2 vs. −6.8 for methyl) via hydrophobic and H-bond interactions .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying purities?

Methodological Answer:

- Byproduct Formation: Residual POCl₃ in Vilsmeier-Haack reactions leads to phosphorylated impurities. Quenching with NaHCO₃ (pH 7–8) and repeated washing mitigate this .

- Chromatography Optimization: Gradient elution (hexane → ethyl acetate) improves separation of regioisomers (Rf difference: 0.15 vs. 0.25) .

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

- Assay Standardization: Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 h) .

- Cytotoxicity Controls: Normalize anticancer data to non-tumor cells (e.g., HEK293) to exclude non-specific effects .

Synthetic Methods Comparison Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazine Formation | Vilsmeier-Haack (DMF/POCl₃, 65°C) | 72 | |

| Benzylthio Addition | Benzyl bromide, NaHCO₃, DMF, 60°C | 85 | |

| Thiazole Assembly | Thiourea + α-bromoacetophenone, EtOH | 68 | |

| Purification | Column chromatography (EtOAc/hexane) | 90+ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.